molecular formula C22H20N4O3 B11199182 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one

Cat. No.: B11199182
M. Wt: 388.4 g/mol
InChI Key: ZNUIWAILAQBQLD-UHFFFAOYSA-N
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Description

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that features a combination of oxadiazole and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the dihydropyridazinone core.

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions.

    Formation of the Dihydropyridazinone Core: The oxadiazole intermediate is then reacted with an ethyl-substituted phenylhydrazine under acidic conditions to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazinone ring, leading to the formation of pyridazinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amino derivatives.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which could play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is unique due to the combination of the oxadiazole and dihydropyridazinone moieties in a single molecule. This dual functionality could provide synergistic effects, enhancing its biological activity and making it a promising candidate for further research .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one

InChI

InChI=1S/C22H20N4O3/c1-3-15-8-10-17(11-9-15)26-13-12-19(27)20(24-26)22-23-21(25-29-22)16-6-5-7-18(14-16)28-4-2/h5-14H,3-4H2,1-2H3

InChI Key

ZNUIWAILAQBQLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)OCC

Origin of Product

United States

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